
N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide” is a complex organic molecule that contains several functional groups . It includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common structure in many biologically active compounds . The compound also contains a methoxy group (OCH3), a phenyl group (C6H5), and a pyridine ring, which is a six-membered ring with two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a pyrrolidine ring attached to a phenyl group through a methoxy linker . Additionally, it would have a pyridine ring with a carboxamide group . The exact three-dimensional structure would depend on the specific arrangement and stereochemistry of these groups .Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present . For example, the pyrrolidine ring might undergo reactions at the nitrogen atom, and the phenyl group might undergo electrophilic aromatic substitution . The carboxamide group could participate in various reactions involving the carbonyl or the amide nitrogen .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure . For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on its molecular weight and the strength of intermolecular forces .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Pyrrolone derivatives exhibit significant antimicrobial properties. Researchers have synthesized various analogs of this compound, and some have demonstrated potent antibacterial, antifungal, and antiviral effects. These derivatives could be explored further for novel antimicrobial drug development .
Anticancer Activity
The pyrrolone scaffold has shown promise in the field of oncology. Some derivatives exhibit antitumor activity, making them potential candidates for cancer therapy. Researchers continue to investigate their mechanisms of action and optimize their efficacy .
Anti-inflammatory Activity
Inflammation plays a crucial role in various diseases. Pyrrolone derivatives have been studied for their anti-inflammatory effects. These compounds may modulate inflammatory pathways and hold potential for treating inflammatory conditions .
Antidepressant Activity
Certain pyrrolone derivatives have demonstrated antidepressant properties. They may act on neurotransmitter systems and receptors involved in mood regulation. Further research is needed to explore their clinical utility .
Cardiovascular Effects
Pyrrolone derivatives have been investigated for their cardio-tonic effects. Some compounds exhibit positive inotropic activity, which could be relevant in heart failure management .
Other Activities
Beyond the mentioned fields, pyrrolone derivatives have also been explored for their antimycobacterial, analgesic, and antiviral effects. These diverse activities highlight their potential for therapeutic applications .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
The compound contains a pyrrolidinone moiety, which is a five-membered heterocyclic ring. Compounds with this structure are known to have diverse biological activities, including antimicrobial, anti-inflammatory, anticancer, antidepressant, and anticonvulsant effects . .
Mode of Action
The mode of action would depend on the specific target of the compound. For example, some pyrrolidinone derivatives have been found to act as potential protoporphyrinogen oxidase (PPO) inhibitors . This suggests that they might inhibit the enzyme PPO, which is involved in the biosynthesis of heme and chlorophyll.
Propiedades
IUPAC Name |
N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-1-methyl-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-20-10-3-4-16(18(20)23)17(22)19-13-5-7-14(8-6-13)21-11-9-15(12-21)24-2/h3-8,10,15H,9,11-12H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOIMFAMULOYLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NC2=CC=C(C=C2)N3CCC(C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-Methylphenyl)-5-[[4-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2520665.png)
![N-(1-cyanocyclopentyl)-2-{[(4-ethylphenyl)(thiophen-2-yl)methyl]amino}acetamide](/img/structure/B2520667.png)
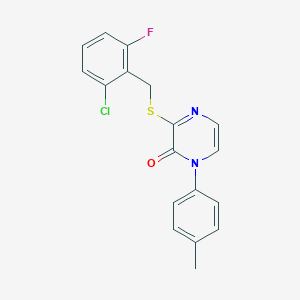
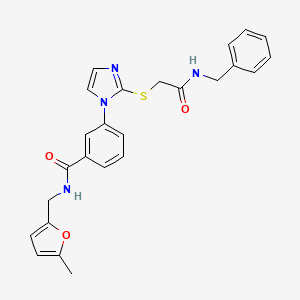

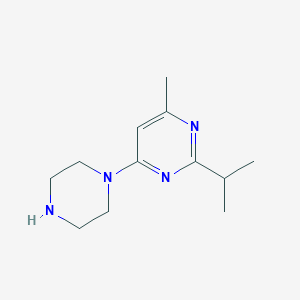
![2-Cyclohexylidene-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B2520674.png)
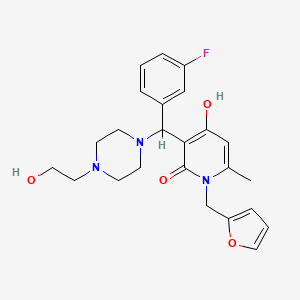
![2-{5-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine dihydrochloride](/img/structure/B2520678.png)
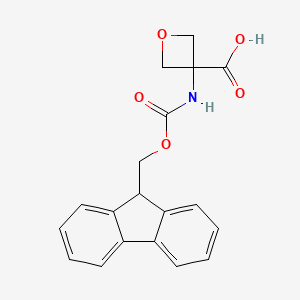
![2-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)-4-isobutyl-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2520680.png)
![4-tert-butyl-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2520683.png)

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-chlorophenoxy)ethanone](/img/structure/B2520688.png)